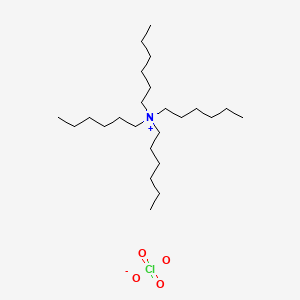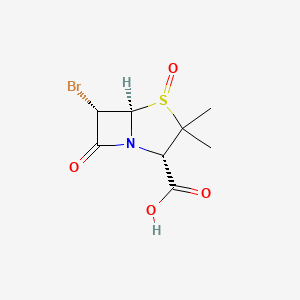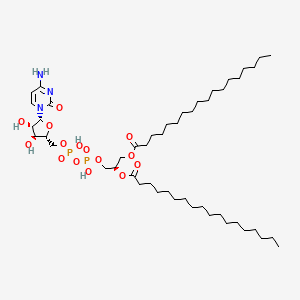
Tetra-n-hexylammonium perchlorate
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetra-n-hexylammonium perchlorate can be synthesized by reacting tetrahexylammonium hydroxide with perchloric acid. The reaction typically involves mixing cold, dilute perchloric acid with cold tetrahexylammonium hydroxide, leading to the formation of a white precipitate .
Industrial Production Methods: While specific industrial production methods for tetrahexylammonium perchlorate are not widely documented, the general approach involves the careful handling of perchloric acid due to its highly reactive and potentially explosive nature .
Analyse Chemischer Reaktionen
Types of Reactions: Tetra-n-hexylammonium perchlorate primarily undergoes substitution and decomposition reactions. In the presence of nucleophilic solvents or electrolytes, it can participate in two-electron oxidation processes .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve tertiary phosphine and phosphite nucleophiles, leading to the substitution of the perchlorate ion.
Decomposition Reactions: These reactions can occur under electrochemical conditions, where the compound decomposes to form free hexyl groups and other by-products.
Major Products: The major products formed from these reactions include substituted ammonium salts and free hexyl groups .
Wissenschaftliche Forschungsanwendungen
Tetra-n-hexylammonium perchlorate is widely used in scientific research due to its unique properties:
Wirkmechanismus
The mechanism of action of tetrahexylammonium perchlorate involves its ability to dissociate into tetrahexylammonium and perchlorate ions in solution. These ions can interact with various molecular targets, including metal complexes and organic molecules, facilitating electrochemical reactions .
Vergleich Mit ähnlichen Verbindungen
- Tetramethylammonium perchlorate
- Tetraethylammonium perchlorate
- Tetrabutylammonium perchlorate
Comparison: Tetra-n-hexylammonium perchlorate is unique due to its longer alkyl chains, which enhance its solubility in organic solvents compared to its shorter-chain counterparts . This property makes it particularly useful in non-aqueous electrochemical applications .
Eigenschaften
IUPAC Name |
tetrahexylazanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52N.ClHO4/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;2-1(3,4)5/h5-24H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCKPGXHGKSGOS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20256-54-6 (Parent) | |
| Record name | 1-Hexanaminium, N,N,N-trihexyl-, perchlorate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004656819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8063545 | |
| Record name | 1-Hexanaminium, N,N,N-trihexyl-, perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4656-81-9 | |
| Record name | Tetrahexylammonium perchlorate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4656-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hexanaminium, N,N,N-trihexyl-, perchlorate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004656819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hexanaminium, N,N,N-trihexyl-, perchlorate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Hexanaminium, N,N,N-trihexyl-, perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahexylammonium perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of tetrahexylammonium perchlorate in electrochemical studies?
A1: Tetrahexylammonium perchlorate (THAP) often serves as a supporting electrolyte in electrochemical studies, particularly in non-aqueous solvents like dimethylformamide (DMF) [, , ]. Its bulky, hydrophobic cation allows for a wider potential window compared to smaller electrolytes, facilitating the study of redox reactions occurring at more extreme potentials [].
Q2: How does the cation size of tetraalkylammonium salts influence their behavior in pyridine?
A2: Research suggests that the electrostatic Gibbs free energy (ΔGel) of tetraalkylammonium ions in pyridine increases with the size of the cation (tetraethylammonium < tetrabutylammonium < tetrahexylammonium < tetradodecylammonium) []. This trend is attributed to variations in ion-solvent interactions, influenced by the cation size.
Q3: Can tetrahexylammonium perchlorate be used in biphasic systems, and if so, how does it affect electrochemical processes?
A3: Yes, tetrahexylammonium perchlorate can be employed in biphasic systems involving water and an immiscible organic solvent []. Notably, when used in a liquid thin layer system with benzonitrile (BN) and an aqueous phase, the perchlorate anion exhibits a common ion effect. This effect leads to suppression of the dissociated proton concentration within the BN layer when the aqueous phase contains perchloric acid [].
Q4: Are there any studies examining the thermal properties of tetrahexylammonium perchlorate?
A4: Yes, adiabatic calorimetry studies on tetrahexylammonium perchlorate reveal several phase transitions. The compound undergoes fusion at 379.18 K and exhibits three additional solid-solid transitions at lower temperatures (333.57 K, 355.91 K, and 367.51 K) []. These transitions are attributed to various molecular motions, including ionic melting, reorientation of perchlorate anions, and "melting" of the hexyl groups.
Q5: How does tetrahexylammonium perchlorate compare to other electrolytes in terms of influencing electrochemical reactions at a liquid|liquid interface?
A5: Interestingly, replacing tetrahexylammonium perchlorate with a room temperature ionic liquid (RTIL) in certain biphasic systems can alter the ion transfer mechanism during electrochemical reactions. While THAP promotes anion transfer, the presence of an RTIL instead favors cation transfer during the reduction of fullerene C60 [].
Q6: Has tetrahexylammonium perchlorate been used in analytical applications?
A6: Yes, tetrahexylammonium perchlorate has proven useful in developing an electrochemical method for simultaneously determining the antioxidants propyl gallate (PG) and tert-butylhydroquinone (TBHQ) in biodiesel []. This method, employing differential pulse voltammetry at a platinum ultramicroelectrode, offers a direct and cost-effective approach for quantifying these antioxidants in a non-aqueous medium.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(2-Bicyclo[2.2.1]heptanylidene)ethanamine](/img/structure/B1217550.png)




![3-[2-(ethylamino)propyl]-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one](/img/structure/B1217559.png)


